molecular formula C18H14F3N3O2 B277552 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer B277552
Molekulargewicht: 361.3 g/mol
InChI-Schlüssel: OVKRPPZPGHAZFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFPAA, is a chemical compound that has been widely used in scientific research. It belongs to the class of phthalazinone derivatives and has shown promising results in various biochemical and physiological studies.

Wirkmechanismus

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide acts as an allosteric inhibitor of PTP1B by binding to a site distinct from the active site. This binding induces a conformational change in the enzyme, which reduces its catalytic activity. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, which suggests that it can improve glucose homeostasis in vivo. Additionally, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been found to inhibit the proliferation of cancer cells by targeting PTP1B, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the proliferation of cancer cells by targeting PTP1B. In addition, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been found to reduce inflammation and oxidative stress in various cell types.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in various biological processes. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations as well. It has a relatively low solubility in water, which can limit its use in some experiments. In addition, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has not been extensively studied in vivo, which means that its pharmacokinetics and toxicity are not well understood.

Zukünftige Richtungen

There are several future directions for the study of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One potential application is in the treatment of diabetes and other metabolic disorders. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to improve glucose homeostasis in vitro and in animal models, which suggests that it may be a promising therapeutic agent. Another potential application is in the treatment of cancer. PTP1B is overexpressed in many types of cancer, and 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the proliferation of cancer cells in vitro. Further studies are needed to determine whether 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can be used as a cancer therapeutic. Finally, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide could be used as a tool to study the role of PTP1B in other biological processes, such as immune function and neurodegeneration.
Conclusion:
In conclusion, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a promising chemical compound that has been widely used in scientific research. It has been found to be a potent inhibitor of PTP1B, which plays a crucial role in regulating cell signaling pathways. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several potential applications in the treatment of diabetes, cancer, and other diseases. Further studies are needed to determine the pharmacokinetics and toxicity of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, as well as its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-(trifluoromethyl)aniline with 2,3-dichloro-1,4-naphthoquinone in the presence of potassium carbonate and DMF (dimethylformamide). The resulting intermediate is then treated with N-(2-aminoethyl)-4-methylbenzenesulfonamide, which leads to the formation of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. The yield of this synthesis method is around 60%.

Wissenschaftliche Forschungsanwendungen

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively used in scientific research as a tool to study various biochemical and physiological processes. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell signaling pathways. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to selectively inhibit PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis. This makes 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.

Eigenschaften

Molekularformel

C18H14F3N3O2

Molekulargewicht

361.3 g/mol

IUPAC-Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3O2/c1-24-17(26)14-8-3-2-7-13(14)15(23-24)10-16(25)22-12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)

InChI-Schlüssel

OVKRPPZPGHAZFR-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.